molecular formula C15H17NO4S B8363917 2-(3,4,5-Trimethoxyphenyl)-4-methyl-5-acetylthiazole

2-(3,4,5-Trimethoxyphenyl)-4-methyl-5-acetylthiazole

Cat. No. B8363917
M. Wt: 307.4 g/mol
InChI Key: HYMSODFAXMRQCU-UHFFFAOYSA-N
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Patent
US04363813

Procedure details

Into 200 ml of benzene, 22.7 g (0.1 mol) of 3,4,5-trimethoxythiobenzamide and 16.0 g (0.12 mol) of 1-acetyl-1-chloroacetone were dissolved, and the solution was heated under a reflux condenser for 3 hours. The crystals, which separated out after cooling the reaction mixture, were recrystallized from methanol to obtain 24.5 g of pale yellow needle-like crystals of the product melting at 128° to 129° C. The yield was 79.8%. The method belongs to the above-mentioned method (a).
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([O:14][CH3:15])[C:11]=1[O:12][CH3:13])[C:6]([NH2:8])=[S:7].[C:16]([CH:19](Cl)[C:20]([CH3:22])=O)(=[O:18])[CH3:17]>C1C=CC=CC=1>[CH3:15][O:14][C:10]1[CH:9]=[C:5]([C:6]2[S:7][C:19]([C:16](=[O:18])[CH3:17])=[C:20]([CH3:22])[N:8]=2)[CH:4]=[C:3]([O:2][CH3:1])[C:11]=1[O:12][CH3:13]

Inputs

Step One
Name
Quantity
22.7 g
Type
reactant
Smiles
COC=1C=C(C(=S)N)C=C(C1OC)OC
Name
Quantity
16 g
Type
reactant
Smiles
C(C)(=O)C(C(=O)C)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated under a reflux condenser for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The crystals, which separated out
TEMPERATURE
Type
TEMPERATURE
Details
after cooling the reaction mixture
CUSTOM
Type
CUSTOM
Details
were recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1OC)OC)C=1SC(=C(N1)C)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24.5 g
YIELD: PERCENTYIELD 79.8%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.